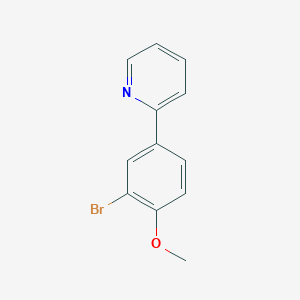

2-(3-Bromo-4-methoxyphenyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

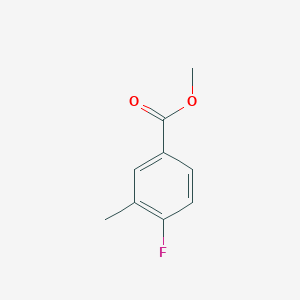

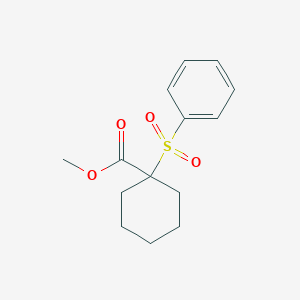

2-(3-Bromo-4-methoxyphenyl)pyridine, also known as 2-BMP, is an organic compound belonging to the class of pyridines. It is a heterocyclic aromatic compound with a five-membered ring structure containing one nitrogen atom. 2-BMP is an important synthetic intermediate for the production of a variety of drugs, pesticides, and other organic compounds. It can be synthesized in a variety of ways, including the reaction of 4-methoxybenzaldehyde with bromine in aqueous solution, the reaction of 4-methoxy-2-nitrobenzaldehyde with bromine in aqueous solution, and the reaction of 4-methoxy-2-chlorobenzaldehyde with bromine in aqueous solution.

Scientific Research Applications

Fluorescent Sensing

A novel application of pyridine derivatives is in the development of fluorescent probes for metal ion detection. Specifically, a water-soluble and small molecular weight fluorescent probe based on the pyridine-pyridone scaffold was developed for detecting Zn(2+), showing a clear chelation-enhanced fluorescence effect in the presence of Zn(2+) (Hagimori et al., 2011).

Catalysis

In catalysis, a system involving bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) was developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes possessing high transannular strain. This catalytic system operates via a quaternary selenium intermediate, showcasing the utility of pyridine derivatives in synthetic chemistry (Verma et al., 2016).

Corrosion Inhibition

Another significant application area is in corrosion inhibition. A study discussed the adsorption and inhibitory effect of a new pyridine derivative on mild steel corrosion in hydrochloric acid medium. The compound showed a significant inhibition efficiency, and the adsorption process on the metal surface followed the Flory–Huggins adsorption model, indicating the potential of pyridine derivatives in protecting metals against corrosion (Saady et al., 2020).

Structural Analysis

Pyridine derivatives also play a role in structural analysis. The crystal structure of a pyridine derivative was determined using single crystal X-ray diffraction data, which helps in understanding the molecular and crystal structure of such compounds, contributing to the development of new materials with desired properties (Ganapathy et al., 2015).

Antimicrobial Activity

Furthermore, the antimicrobial activity of novel cyanopyridine derivatives was evaluated, with some compounds showing significant activity against a range of aerobic and anaerobic bacteria. This indicates the potential of pyridine derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSIPJHKCFWZRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596209 |

Source

|

| Record name | 2-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168823-65-2 |

Source

|

| Record name | 2-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)

![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)